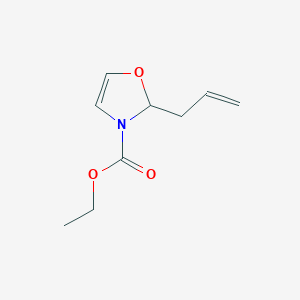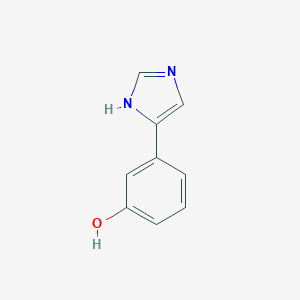
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the allyl group and the carboxylic acid ethyl ester moiety makes this compound particularly interesting for various synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles . This method is advantageous due to its efficiency and the reduced risk of blockages compared to batch synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert the ester group to an alcohol using agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, often facilitated by catalysts such as palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or nickel catalysts, often in the presence of ligands like phosphines.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols.
Substitution: Various substituted oxazolines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazoline: A simpler oxazoline compound without the allyl and ester groups.
4,5-Dihydro-1,3-oxazole: Another oxazoline derivative with different substituents.
2-(Oxazol-2-yl)pyridine: An oxazoline compound with a pyridine ring, used as a ligand in catalysis.
Uniqueness
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is unique due to its combination of the allyl group and the carboxylic acid ethyl ester moiety. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to simpler oxazoline derivatives .
Eigenschaften
CAS-Nummer |
154776-06-4 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3 |
InChI-Schlüssel |
FCYOAGITDZQJFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=COC1CC=C |
Kanonische SMILES |
CCOC(=O)N1C=COC1CC=C |
Synonyme |
3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine)](/img/structure/B138993.png)




![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)



![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)

